molecular formula C8H6F3N3OS B163156 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole CAS No. 133840-98-9

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole

Cat. No. B163156
Key on ui cas rn: 133840-98-9
M. Wt: 249.22 g/mol
InChI Key: DYZRKRXUAGGAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05567822

Procedure details

49.4 g of 2-hydrazino-6-trifluoromethoxybenzothiazole are added over one hour to 97.9 g of thionyl chloride heated to 50° C. The mixture is then heated for one hour at this same temperature and then cooled to 0° C. After addition of 200 g of an ice/water mixture (1/1 by weight), the precipitate is filtered off and washed with twice 50 cm3 of water. 54.5 g of 2-chloro-6-trifluoromethoxybenzothiazole are thus obtained, melting at 50° C.
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([C:3]1[S:4][C:5]2[CH:11]=[C:10]([O:12][C:13]([F:16])([F:15])[F:14])[CH:9]=[CH:8][C:6]=2[N:7]=1)N.S(Cl)([Cl:19])=O>>[Cl:19][C:3]1[S:4][C:5]2[CH:11]=[C:10]([O:12][C:13]([F:16])([F:15])[F:14])[CH:9]=[CH:8][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
49.4 g
Type
reactant
Smiles
N(N)C=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
ice water
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated for one hour at this same temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
WASH
Type
WASH
Details
washed with twice 50 cm3 of water

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 54.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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